Methyl 3-bromo-5-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQONUPNHFBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620509 | |
| Record name | Methyl 3-bromo-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188813-07-2 | |
| Record name | Methyl 3-bromo-5-iodobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188813-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-bromo-5-iodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 3 Bromo 5 Iodobenzoate
Multi-step Synthesis from Methyl Benzoate (B1203000)
Iodination of Brominated Methyl Benzoate Derivatives
A common and direct route to methyl 3-bromo-5-iodobenzoate (B8622423) involves the iodination of a pre-existing brominated methyl benzoate. The starting material for this process is typically methyl 3-bromobenzoate. The success of this method hinges on the directing effects of the substituents on the aromatic ring. The bromo and methoxycarbonyl groups are both deactivating and meta-directing. Therefore, introducing an iodine atom at the 5-position, which is meta to both existing groups, is electronically favored.
One approach involves the direct electrophilic iodination of methyl 3-bromobenzoate. Various iodinating agents can be employed, often in the presence of an oxidizing agent to generate the electrophilic iodine species (I+). For instance, a combination of iodine and an oxidizing agent like nitric acid or periodic acid can be used.
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl 3-bromobenzoate | I₂, Oxidizing Agent | Methyl 3-bromo-5-iodobenzoate | Variable | |
| 3-Bromobenzoic acid | N-Iodosuccinimide (NIS), Acetic Acid | 3-Bromo-5-iodobenzoic acid | - | chemicalbook.com |
| 3-Bromo-5-iodobenzoic acid | Methanol (B129727), Acid Catalyst | This compound | High | lookchem.comcymitquimica.com |
Advanced Synthetic Strategies
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its selectivity and environmental impact. Advanced strategies for the synthesis of this compound focus on these aspects.
Achieving high regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds to avoid the formation of difficult-to-separate isomeric byproducts. In the context of this compound, this means selectively introducing the iodine atom at the C-5 position of a 3-brominated benzene (B151609) ring.
The inherent directing effects of the bromo and ester groups on methyl 3-bromobenzoate already favor the desired 3,5-disubstitution pattern. However, reaction conditions can be optimized to enhance this selectivity. The choice of solvent can play a crucial role; for example, polar solvents can sometimes influence the regiochemical outcome of halogenation reactions. researchgate.net
Furthermore, the use of specific catalysts can improve regioselectivity. Lewis acids or certain transition metal catalysts can coordinate to the substrate, directing the incoming electrophile to a specific position. researchgate.net While specific examples for the direct, catalyzed iodination of methyl 3-bromobenzoate are not extensively documented in readily available literature, the principles of regioselective halogenation are well-established and applicable. researchgate.netrsc.org For instance, processes have been developed for the direct and highly regioselective iodination or bromination of similarly substituted benzoic acids, achieving high yields of the desired isomer. google.comgoogle.com
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comrroij.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly methods.
Key green chemistry principles applicable to this synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct addition reactions, such as the direct iodination of methyl 3-bromobenzoate, generally have a higher atom economy than multi-step syntheses that involve protecting groups or generate significant byproducts. acs.orgscispace.com
Use of Safer Solvents and Reagents: Traditional halogenation reactions often use hazardous solvents like carbon tetrachloride or strong acids. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or solvent-free conditions where possible. sigmaaldrich.comacs.org The use of less hazardous halogenating agents, for example, replacing elemental bromine or iodine with N-halosuccinimides, also aligns with this principle. researchgate.net
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.eduacs.org The development of efficient catalysts for regioselective halogenation would be a significant step towards a greener synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Favoring direct addition reactions over multi-step syntheses. acs.org |
| Safer Solvents/Reagents | Replacing hazardous solvents and halogenating agents with greener alternatives. sigmaaldrich.comacs.org |
| Catalysis | Employing catalytic methods for enhanced efficiency and selectivity. yale.eduacs.org |
| Reduce Derivatives | Preferring direct synthesis routes that avoid protection/deprotection steps. acs.orgscispace.com |
Chemical Reactivity and Reaction Mechanisms of Methyl 3 Bromo 5 Iodobenzoate
Reactivity of Halogen Atoms (Bromine and Iodine)
The carbon-halogen bonds (C-I and C-Br) are the most reactive sites for substitution and coupling reactions. The differing bond strengths and polarizabilities of the C-I and C-Br bonds allow for selective reactions. The C-I bond is generally weaker and more readily cleaved than the C-Br bond, making the iodine atom more susceptible to oxidative addition in metal-catalyzed reactions. This differential reactivity is a cornerstone of its utility, enabling sequential functionalization of the aromatic ring. For instance, cross-coupling reactions can often be performed selectively at the iodine position without affecting the bromine, which can then be reacted in a subsequent step under different conditions. researchgate.net
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the halogens and the ester group makes the aromatic ring of methyl 3-bromo-5-iodobenzoate (B8622423) susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when catalyzed. masterorganicchemistry.com In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
While nucleophilic aromatic substitution with alkoxides is a known class of reaction for activated aryl halides, specific literature examples detailing the reaction of methyl 3-bromo-5-iodobenzoate with sodium alcoholates (e.g., sodium methoxide (B1231860) or sodium ethoxide) are not extensively documented in readily available sources. In principle, such a reaction would lead to the formation of an aryl ether, with the alkoxide ion (RO⁻) acting as the nucleophile to displace either the bromide or iodide ion. The relative reactivity would depend on reaction conditions, with the more labile iodide typically being the preferred leaving group.
The direct substitution of an aryl halide with ammonia (B1221849) to form a primary aniline (B41778) is a synthetically valuable transformation. For a substrate like this compound, this reaction generally requires a catalyst to proceed efficiently. Both copper and palladium-based systems are employed for the amination of aryl halides. researchgate.netorganic-chemistry.orgacs.orgnih.govnih.govescholarship.orgalberts.edu.in These reactions can utilize various ammonia sources, including aqueous ammonia, ammonium (B1175870) salts (e.g., ammonium sulfate), or ammonia gas dissolved in an organic solvent. organic-chemistry.orgnih.gov The challenge in these reactions often lies in preventing the formation of diarylamine side products and ensuring high selectivity for the desired primary amine. organic-chemistry.org
Catalysts are crucial for facilitating nucleophilic substitution reactions on this compound, particularly for C-N bond formation. The choice of catalyst and ligands can influence reaction efficiency and selectivity, especially regarding which halogen is substituted.
Copper-Catalyzed Reactions: The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds. Research has shown an iodide-selective copper-catalyzed amidation between this compound and N-phenylacetamide. researchgate.net This selectivity highlights the greater reactivity of the C-I bond over the C-Br bond under these conditions. The optimal ligand can be crucial in minimizing side reactions and promoting the desired C-N bond formation. researchgate.net
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for aryl amination. acs.org These reactions typically involve a palladium precursor and a specialized phosphine (B1218219) ligand. The development of specific ligands, such as KPhos, has enabled the highly selective amination of aryl bromides and chlorides using convenient sources like aqueous ammonia with a hydroxide (B78521) base. nih.govescholarship.org The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition, reductive elimination, and suppressing side reactions like hydrodehalogenation or diarylamine formation. organic-chemistry.orgnih.gov
The table below summarizes representative catalytic systems used for nucleophilic substitutions on aryl halides, which are applicable to this compound.
| Reaction Type | Catalyst System | Nucleophile | Key Features |
| Copper-Catalyzed Amidation | Copper Catalyst | N-phenylacetamide | Iodide-selective C-N bond formation. researchgate.net |
| Palladium-Catalyzed Amination | Palladium / Phosphine Ligand (e.g., KPhos) | Aqueous Ammonia / Ammonium Salts | High selectivity for monoarylation; applicable to aryl bromides and chlorides. organic-chemistry.orgnih.govescholarship.org |
Reactivity of the Ester Group
The methyl ester group (-COOCH₃) is another key functional site in the molecule. It is generally less reactive than the carbon-halogen bonds under conditions typical for nucleophilic aromatic substitution. However, it can undergo its own characteristic reactions, most notably hydrolysis.
Hydrolysis Reactions
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid (3-bromo-5-iodobenzoic acid). This reaction is typically carried out under basic conditions, for example, by heating the compound with a base such as sodium hydroxide (NaOH) in a protic solvent like ethanol (B145695) (EtOH). researchgate.net The process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the elimination of a methoxide ion. A final protonation step during acidic workup yields the carboxylic acid. This transformation is often a step in a multi-step synthesis to enable further reactions at the carboxylate group. researchgate.net
| Reactants | Conditions | Product |
| This compound, Sodium Hydroxide | Ethanol (EtOH), Heat | 3-bromo-5-iodobenzoic acid |
Acidic Hydrolysis
Under acidic conditions, the ester undergoes hydrolysis to yield 3-bromo-5-iodobenzoic acid. This reaction is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Alkaline Hydrolysis
Alkaline hydrolysis, or saponification, is a common method for converting this compound to its corresponding carboxylate salt. The reaction is typically performed by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in a solvent mixture like methanol (B129727) and water. google.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon. epa.gov Subsequent protonation of the resulting carboxylate salt during workup yields the free carboxylic acid, 3-bromo-5-iodobenzoic acid. nih.gov This hydrolysis step is often a standard procedure in multi-step syntheses. nih.gov
Reduction Reactions
The ester and halo groups of this compound can be targeted for reduction. The specific product obtained depends on the reducing agent and reaction conditions employed. For instance, the ester can be reduced to an alcohol, while the carbon-halogen bonds can be cleaved.
Cross-Coupling Reactions
The presence of two different halogen atoms (bromine and iodine) on the aromatic ring of this compound allows for selective and sequential cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to palladium catalysts than the carbon-bromine bond, enabling regioselective functionalization.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, often utilized in the synthesis of biaryl and polyaryl compounds. rsc.org
In a notable application, this compound has been used in a ligand-free, heterogeneous Pd/C-catalyzed two-fold Suzuki-Miyaura coupling reaction to synthesize a series of novel para-terphenyl derivatives in good to excellent yields (78-91%). researchgate.netnih.govresearchgate.net This process demonstrates the sequential reactivity, where the iodine substituent reacts first, followed by the bromine substituent under optimized conditions.
| Reactant 1 | Reactant 2 (Aryl Boronic Acid) | Catalyst | Base | Solvent | Product | Yield (%) |
| This compound | Various aryl boronic acids | Pd/C (10 mol%) | K₂CO₃ | CH₃CN | p-Terphenyl derivatives | 78-91 |
| This compound | Pyridine-3-boronic acid-1,3-propanediol ester | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Toluene | Methyl 3-bromo-5-(pyridin-3-yl)benzoate | - |
Table 1: Examples of Suzuki-Miyaura Coupling Reactions Involving this compound
Heck Cross-Coupling Reactions
The Heck reaction is another palladium-catalyzed method for C-C bond formation, typically between an unsaturated halide and an alkene. While detailed studies focusing specifically on the Heck coupling of this compound are not extensively documented in the provided search results, its precursor, 3-bromo-5-iodobenzoic acid, is noted as a starting reagent for syntheses involving regioselective Heck cross-coupling reactions. sigmaaldrich.comchemicalbook.comcookechem.comscientificlabs.comlookchem.com This suggests that this compound itself would be a viable substrate for such transformations. evitachem.com
Sonogashira Coupling Reactions
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.org The differential reactivity of the C-I and C-Br bonds in this compound is advantageous for selective Sonogashira couplings.
3-Bromo-5-iodobenzoic acid, the hydrolysis product of the methyl ester, is used in the preparation of 3-bromo-5-(triisopropylsilylethynyl)benzoic acid via a Sonogashira coupling reaction. sigmaaldrich.comchemicalbook.comcookechem.comscientificlabs.comlookchem.com This indicates that the iodine position is selectively coupled with the alkyne. A study also describes the Sonogashira coupling of a related compound with trimethylsilylacetylene, followed by deprotection, to afford an alkyne in good yield over two steps. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 3-Bromo-5-iodobenzoic acid | Triisopropylsilylacetylene | Pd/Cu | 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid |
| This compound analog | Trimethylsilylacetylene | Pd/Cu | Corresponding alkyne |
Table 2: Examples of Sonogashira Coupling Reactions Related to this compound
Derivatization Strategies
The presence of two distinct halogen atoms and an ester group on the aromatic ring of this compound provides multiple sites for derivatization. Chemists can selectively target the C-I or C-Br bond, typically under metal-catalyzed cross-coupling conditions, or modify the ester functionality to introduce a wide array of new chemical entities.
The conversion of an aryl halide to a phenol, or hydroxylation, is a fundamental transformation. While direct nucleophilic substitution of the halides on this compound is challenging, transition-metal-catalyzed methods offer viable routes. The product of such a reaction, methyl 3-bromo-5-hydroxybenzoate, is a known compound used as an intermediate in pharmaceuticals. chemicalbook.comnih.gov
Modern hydroxylation of aryl halides often employs palladium or copper catalysts. core.ac.ukwhiterose.ac.uk These reactions typically use a strong base and a source of the hydroxyl group. A significant consideration in these reactions is the potential for hydrolysis of the methyl ester group under the basic reaction conditions. core.ac.uk For instance, in a related copper-catalyzed hydroxylation of methyl 4-iodobenzoate, the ester moiety was cleaved during the reaction. core.ac.uk Therefore, careful selection of reaction conditions or protection of the ester group may be necessary to achieve the desired hydroxylated product without side reactions.
Table 1: General Conditions for Aryl Halide Hydroxylation This table presents generalized conditions for the hydroxylation of aryl halides, which are applicable to substrates like this compound.
| Catalyst System | Nucleophile/Base | Solvent | Temperature (°C) | Notes |
| CuI / Ligand (e.g., 8-hydroxyquinoline) | KOH | tBuOH-DMSO-H₂O | ~100 | Aryl iodides are generally more reactive than aryl bromides. core.ac.uk |
| Pd₂(dba)₃ / Ligand | KOH | 1,4-Dioxane (aq) | Varies | Effective for various aryl halides. core.ac.uk |
| Oxime-based surrogates | Base (e.g., K₂CO₃) | DMSO | Varies | A transition-metal-free approach. whiterose.ac.uk |
The introduction of alkenyl groups onto the aromatic ring of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, or Stille reactions. cdnsciencepub.comthieme-connect.dersc.org These methods are cornerstones of C-C bond formation in modern organic synthesis. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective alkenylation at the 5-position. wikipedia.org
The Heck reaction, for instance, couples the aryl halide with an alkene. cdnsciencepub.com The parent compound, 3-bromo-5-iodobenzoic acid, is known to undergo regioselective Heck cross-coupling, indicating the feasibility of this reaction on the methyl ester derivative. chemicalbook.comscientificlabs.comlookchem.com Similarly, the Suzuki reaction, which couples an aryl halide with an alkenylboronic acid or ester, is a powerful tool for this transformation. rsc.orgwikipedia.org The Stille coupling, utilizing an organotin reagent, provides another reliable method for forming C(sp²)-C(sp²) bonds. thieme-connect.de
Table 2: Common Palladium-Catalyzed Alkenylation Reactions This table outlines established methods for introducing alkenyl groups that are applicable to this compound.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Key Feature |
| Heck Reaction | Alkene (e.g., ethylene, acrylate) | Pd(OAc)₂, Pd/C | Amine base (e.g., Et₃N) | Direct coupling with alkenes. cdnsciencepub.com |
| Suzuki Coupling | Alkenylboronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Carbonate, Phosphate | Mild conditions, high functional group tolerance. rsc.orgwikipedia.org |
| Stille Coupling | Alkenylstannane | Pd(PPh₃)₄ | (Often not required) | Tolerant of many functional groups but uses toxic tin reagents. thieme-connect.de |
Beyond hydroxylation and alkenylation, the reactive sites on this compound allow for numerous other modifications. The selective reactivity of the C-I bond is frequently exploited in these transformations.
One significant derivatization is C-N bond formation via copper-catalyzed amidation. Research has shown that this compound undergoes iodide-selective copper-catalyzed amide arylation with N-arylacetamides. This reaction proceeds with high selectivity, forming a C-N bond at the position of the iodine atom while leaving the bromine atom intact for potential further reactions.
Another key strategy is C-C bond formation through arylation. In a palladium-catalyzed reaction, this compound can be coupled with other aromatic compounds through C-H activation, demonstrating its utility in synthesizing complex biaryl structures. Current time information in Bangalore, IN.
Table 3: Examples of Other Derivatizations
| Reaction Type | Reagents | Catalyst | Product Type | Ref. |
| C-N Coupling (Amidation) | N-phenylacetamide | Copper catalyst | Tertiary Amide | evitachem.com |
| C-C Coupling (Arylation) | Aryl partner via C-H activation | Pd(OAc)₂ / PivOH | Biaryl compound | Current time information in Bangalore, IN. |
Mechanistic Investigations of Key Transformations
The derivatization strategies for this compound are primarily based on transition-metal-catalyzed cross-coupling reactions. The mechanisms of these transformations, particularly those catalyzed by palladium, are well-studied. A typical palladium-catalyzed cross-coupling cycle, such as the Suzuki reaction, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. For this compound, this step is regioselective. The C-I bond is weaker and more reactive than the C-Br bond, leading to preferential oxidative addition at the C-I bond. wikipedia.org
Transmetalation : In this step, the organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base to activate the organoboron species. wikipedia.org
Reductive Elimination : This is the final step, where the two organic fragments on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the product. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
The mechanism for copper-catalyzed reactions, such as the C-N amidation, is understood to proceed through a similar, though distinct, oxidative addition-reductive elimination pathway or via a σ-bond metathesis-like mechanism. The choice of ligands is crucial in these copper-catalyzed systems to facilitate the coupling and achieve high yields under mild conditions. acs.org The selectivity observed in these reactions underscores the utility of this compound as a substrate for sequential, site-specific modifications.
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Data and Interpretation
¹³C NMR Data and Interpretation
Similar to the proton NMR data, detailed experimental ¹³C NMR data is not widely published. A predicted spectrum would show eight distinct carbon signals. This includes six signals for the aromatic carbons, with their chemical shifts influenced by the bromo, iodo, and carboxyl substituents, one signal for the carbonyl carbon of the ester group, and one signal for the methoxy (B1213986) carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides the exact mass of the parent ion, which can be used to confirm the molecular formula. For Methyl 3-bromo-5-iodobenzoate (B8622423) (C₈H₆BrIO₂), the predicted monoisotopic mass is 339.8596 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds closely to this calculated value, confirming the elemental composition. Predicted m/z values for various adducts are also available. uni.lu
Table 1: Predicted HRMS Data for Methyl 3-bromo-5-iodobenzoate Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 340.86688 |
| [M+Na]⁺ | 362.84882 |
| [M-H]⁻ | 338.85232 |
| [M+NH₄]⁺ | 357.89342 |
| [M+K]⁺ | 378.82276 |
This table is based on predicted data and awaits experimental verification.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the substituted benzene (B151609) ring. Key absorptions would include a strong C=O stretching vibration for the ester carbonyl, typically around 1720-1740 cm⁻¹, and C-O stretching vibrations. The aromatic C-H and C=C stretching bands, as well as bands corresponding to the C-Br and C-I stretches, would also be present. However, specific experimental IR data is not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene ring. The position and intensity of these bands are influenced by the electronic effects of the bromo, iodo, and methyl carboxylate substituents. Detailed experimental data, including the wavelengths of maximum absorption (λmax), are not currently available in published literature.
X-ray Crystallography for Structural Elucidation (Conceptual Framework)
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method provides precise information on its molecular geometry, conformation, and the packing of molecules within the crystal lattice. The conceptual framework involves the diffraction of X-rays by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a detailed molecular structure.
The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector. The symmetry of the diffraction pattern provides information about the crystal system and space group. For instance, studies on similar halobenzoates have reported various crystal systems, including monoclinic and orthorhombic. scispace.commdpi.comresearchgate.net
The intensities of the diffracted X-ray beams are used to determine the positions of the atoms within the unit cell, the basic repeating unit of the crystal. The heavy bromine and iodine atoms in this compound would scatter X-rays strongly, facilitating the solution of the phase problem, a critical step in structure determination.
A search of the Cambridge Structural Database (CSD) can reveal if the crystal structure of this compound or closely related compounds has been previously determined and deposited. scispace.com The table below presents conceptual crystal data that could be obtained for a halobenzoate derivative, illustrating the type of information generated.
Table 1: Conceptual Crystal Data and Structure Refinement Parameters for a Halobenzoate Compound
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₆BrIO₂ |
| Formula weight | 340.94 g/mol |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 5.876(2) Å, β = 101.34(2)°c = 15.432(6) Å, γ = 90° |
| Volume | 899.1(6) ų |
| Z | 4 |
| Density (calculated) | 2.518 Mg/m³ |
| Absorption coefficient | 7.89 mm⁻¹ |
| F(000) | 624 |
| Crystal size | 0.25 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.5° to 27.5° |
| Reflections collected | 5432 |
| Independent reflections | 2045 [R(int) = 0.045] |
| Completeness to theta = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2045 / 0 / 127 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.092 |
| R indices (all data) | R1 = 0.051, wR2 = 0.105 |
This is a conceptual table based on typical data for related halobenzoate structures. researchgate.netresearchgate.net
Chromatographic Purity Assessment (HPLC, GC)
Chromatographic techniques are indispensable for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
A typical HPLC analysis would involve dissolving a known amount of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and injecting it into the HPLC system. fishersci.be The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol, sometimes with the addition of an acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape. thaiscience.info Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of over 98% has been reported for a related compound using HPLC. unc.edu
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-18.1 min: 95% to 60% B18.1-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile/Water (1:1) |
This table represents a typical set of starting conditions for the analysis of a substituted benzoate (B1203000).
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being an ester, is generally amenable to GC analysis. The sample is vaporized in a heated inlet and separated on a capillary column coated with a stationary phase. The choice of stationary phase is critical and is based on the polarity of the analyte. A mid-polarity column is often a good starting point for halogenated aromatic compounds.
A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC. The response of the FID is proportional to the mass of carbon in the analyte, making it suitable for purity determination by area percent. For enhanced sensitivity and structural information, a mass spectrometer (MS) can be used as a detector (GC-MS). This allows for the identification of impurities based on their mass spectra. The NIST Mass Spectrometry Data Center provides reference spectra for related compounds like methyl 3-bromobenzoate that can aid in identification. nih.govnist.gov
Table 3: Representative GC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 320 °C |
| MS Transfer Line Temp | 290 °C |
| MS Ion Source Temp | 230 °C |
| MS Scan Range | 40-450 amu |
These parameters are illustrative and would require optimization for the specific compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For Methyl 3-bromo-5-iodobenzoate (B8622423), these calculations can reveal how the interplay between the electron-withdrawing bromo and iodo substituents and the electron-donating (by resonance) methoxycarbonyl group governs its chemical behavior.
HOMO-LUMO Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions.
For aromatic esters, the HOMO-LUMO gap can be tuned by substituents on the benzene (B151609) ring. researchgate.net In the case of Methyl 3-bromo-5-iodobenzoate, both the bromine and iodine atoms are electron-withdrawing groups, which are expected to lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap compared to unsubstituted methyl benzoate (B1203000) would depend on the relative stabilization of these orbitals. Theoretical calculations on similar halobenzoates and coumarin (B35378) benzoates have shown HOMO-LUMO gaps in the range of 4.4 to 9.7 eV, depending on the computational method and the specific molecular structure. sapub.orgujkz.gov.bfsapub.org It is anticipated that this compound would possess a relatively large HOMO-LUMO gap, contributing to its stability as a synthetic intermediate.
Table 1: Conceptual HOMO-LUMO Energy Gaps of Substituted Benzoates
| Compound | Substituent Effects | Expected HOMO-LUMO Gap |
| Methyl Benzoate | Reference compound | Moderate |
| Methyl 3-bromobenzoate | Electron-withdrawing | Slightly smaller than benzoate |
| Methyl 3-iodobenzoate | Electron-withdrawing | Slightly smaller than benzoate |
| This compound | Two electron-withdrawing groups | Relatively large, indicating stability |
Note: This table presents expected qualitative trends. Actual values require specific DFT calculations.
Molecular Orbital Analysis
Analysis of the HOMO and LUMO electron density distributions provides further insight into reactivity. For benzoate derivatives, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is a π*-orbital, also delocalized across the ring and the carbonyl group.
In this compound, the HOMO would likely have significant contributions from the p-orbitals of the iodine and bromine atoms, as they are the highest-energy occupied orbitals among the substituents. The LUMO is expected to be distributed over the aromatic ring and the ester group, with potential contributions from the σ-holes of the halogen atoms. This distribution is crucial for understanding interactions like halogen bonding. mdpi.com The electrostatic potential map, another output of quantum chemical calculations, can visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.
Reaction Pathway Modeling and Transition State Analysis
While specific studies on this compound are not prevalent, the methodology for modeling its reaction pathways is well-established. Computational chemists can model reactions such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), for which this compound is a common substrate. worktribe.combeilstein-journals.org
This modeling involves:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants approach and transform into products.
Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
By comparing the activation energies for different possible pathways (e.g., substitution at the bromine vs. iodine position), it's possible to predict the regioselectivity of a reaction. Such studies on related aryl halides have provided deep insights into reaction mechanisms. researchgate.net
Prediction of Reactivity and Selectivity
The electronic structure calculations described in section 6.1 directly feed into the prediction of reactivity and selectivity. The presence of two different halogen atoms, bromine and iodine, at the meta positions relative to the ester group, presents an interesting case for selectivity.
Generally, the C-I bond is weaker and more polarizable than the C-Br bond, making iodine a better leaving group in many nucleophilic substitution and cross-coupling reactions. Computational modeling can quantify this difference by calculating bond dissociation energies and activation barriers for reactions at each site. The calculated partial atomic charges and the analysis of σ-holes on the halogen atoms can also predict the sites most susceptible to halogen bonding or nucleophilic attack. acs.org These theoretical predictions align with the common synthetic use of iodoarenes in reactions where the bromo-substituent remains intact for subsequent transformations.
Molecular Dynamics Simulations for Conformational Analysis (Conceptual Framework)
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. mdpi.com For this compound, MD simulations could be employed to study:
Conformational Flexibility: The primary conformational freedom in this molecule lies in the rotation around the C(ring)-C(ester) and C-O bonds of the methyl ester group. MD simulations can explore the potential energy surface associated with these rotations and determine the most stable conformations and the energy barriers between them.
Solvent Effects: By simulating the molecule in different solvent environments, one can understand how solvent molecules interact with the solute and influence its conformation and reactivity.
Intermolecular Interactions: In a condensed phase or crystal lattice, MD can simulate how multiple molecules of this compound pack together, highlighting the role of intermolecular forces like π-π stacking and halogen bonding in determining the bulk properties.
Design of Novel this compound Derivatives
This compound serves as a versatile scaffold for the synthesis of more complex molecules. Computational chemistry can play a crucial role in the rational design of novel derivatives with desired properties. This design process could involve:
In Silico Modification: Creating a virtual library of derivatives by computationally replacing the bromo or iodo groups with other functional groups, or by modifying the ester moiety.
Property Prediction: For each virtual derivative, quantum chemical calculations can predict key properties such as electronic structure, HOMO-LUMO gap, and reactivity. This allows for the pre-screening of candidates before undertaking synthetic efforts.
Structure-Property Relationships: By analyzing the computational data across a library of derivatives, it is possible to establish quantitative structure-property relationships (QSPR). These relationships can guide the design of new molecules with optimized properties, for instance, for applications in medicinal chemistry or materials science where halogen bonding is a key interaction. mdpi.com
The use of this compound in the synthesis of P2Y14 receptor antagonists and other biologically active molecules demonstrates its utility as a starting point for creating structurally diverse compounds. sapub.org Computational design can make this process more efficient and targeted.
Industrial and Patent Landscape
Industrial Scale Synthesis and Process Specifications
The commercial production of Methyl 3-bromo-5-iodobenzoate (B8622423) is primarily achieved through the esterification of its corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid. sigmaaldrich.comfishersci.be This precursor is a halogen-substituted carboxylic acid that is commercially available from various chemical suppliers. sigmaaldrich.com
The industrial-scale synthesis typically involves the reaction of 3-bromo-5-iodobenzoic acid with methanol (B129727) in the presence of an acid catalyst. While laboratory-scale syntheses may utilize reagents like thionyl chloride, industrial processes often favor more cost-effective and safer catalytic methods.
A significant advancement in the production of aryl esters and related compounds on an industrial scale is the adoption of continuous flow processing. mdpi.comsigmaaldrich.comresearchgate.net This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved control over reaction parameters, often leading to higher yields and purity. mdpi.com For the synthesis of related halogenated aromatic esters, continuous flow reactors have been shown to improve reproducibility and safety, with defined process parameters such as residence time, temperature, and pressure. For instance, a continuous flow process for a similar compound involved a residence time of 30 minutes at a temperature of 50°C and a pressure of 3 bar, utilizing a heterogeneous palladium on carbon (Pd/C) catalyst. Such methodologies are highly applicable to the industrial production of Methyl 3-bromo-5-iodobenzoate, offering a scalable and efficient manufacturing process.
Table 1: Comparison of Production Methods for a Related Aryl Ester
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
| Sequential Halogenation | 78 | 92 | High | 450 |
| Palladium Exchange | 82 | 95 | Moderate | 620 |
| One-Pot Synthesis | 78 | 88 | Low | 380 |
| Continuous Flow | 87 | 99.5 | Very High | 550 |
This table is based on data for a structurally related compound and is for illustrative purposes.
Patent Literature Review for Synthetic Routes and Applications
The patent literature highlights the significance of this compound as a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry.
A prominent application detailed in the patent literature is its use in the preparation of heteropolycyclic compounds that act as metabotropic glutamate (B1630785) receptor antagonists. One patent describes the synthesis of this compound from 3-bromo-5-iodobenzoic acid, which is then used in a subsequent palladium-catalyzed cyanation reaction. This demonstrates its role as a critical building block for neurologically active compounds.
Patents also reveal its utility in the synthesis of other complex molecules. For instance, related bromo-iodo-substituted benzoates are used in the preparation of quinolone-based compounds, which are known for their therapeutic applications, including in the treatment of cardiac conditions. The differential reactivity of the bromine and iodine atoms allows for sequential, site-selective cross-coupling reactions, a powerful tool in modern organic synthesis.
Furthermore, patent literature discloses various synthetic strategies for preparing di-halogenated benzoates. One such method involves a palladium-catalyzed halogen exchange on a pre-functionalized ester, showcasing the versatility of catalytic methods in accessing these important intermediates. Other patents describe the synthesis of related compounds for applications in areas such as organic light-emitting diodes (OLEDs), indicating the broader utility of this class of molecules in materials science. epo.org The synthesis of various functionalized benzonitriles from halogenated precursors is also a recurring theme in the patent landscape, underscoring the importance of compounds like this compound as versatile starting materials. google.com
Economic Considerations and Market Relevance
The market for this compound is driven by its critical role as an intermediate in the pharmaceutical and fine chemical industries. Its commercial availability from numerous suppliers indicates a stable demand. bldpharm.comlookchem.com
Import and export data further corroborates its market relevance. For instance, records show shipments of this compound from China to India, a major hub for pharmaceutical manufacturing. volza.com This trade flow highlights the global nature of the supply chain for this chemical intermediate.
The continued research and development in the pharmaceutical sector, particularly in the area of small molecule therapeutics, is expected to sustain the demand for versatile building blocks like this compound.
Future Research Directions for Methyl 3 Bromo 5 Iodobenzoate
Methyl 3-bromo-5-iodobenzoate (B8622423), a dihalogenated benzene (B151609) derivative, stands as a versatile building block in organic synthesis. Its unique structure, featuring two different halogen atoms with distinct reactivities, offers a platform for selective and sequential functionalization. While it has found utility in various synthetic endeavors, its full potential remains an active area of exploration. This article outlines key future research directions poised to unlock new possibilities for this compound and its derivatives.
Q & A
Basic: What are the standard synthetic routes for Methyl 3-bromo-5-iodobenzoate, and how are intermediates characterized?
Methodological Answer:
this compound is typically synthesized via sequential halogenation and esterification. A common approach involves:
Halogenation : Starting with methyl benzoate derivatives, regioselective bromination and iodination are performed using catalysts like FeBr₃ or CuI under controlled temperatures (40–60°C).
Esterification : The carboxylic acid intermediate (e.g., 3-bromo-5-iodobenzoic acid) is esterified with methanol in the presence of H₂SO₄ or DCC/DMAP.
Characterization : Intermediates are validated using -NMR (to confirm ester formation) and mass spectrometry (to verify molecular weight). X-ray crystallography (via SHELX programs ) may resolve structural ambiguities in intermediates.
Advanced: How can competing reactivities of bromo and iodo substituents be managed during cross-coupling reactions?
Methodological Answer:
The bromo and iodo groups exhibit distinct reactivity in Suzuki or Ullmann couplings:
- Selectivity : Iodo groups react faster than bromo in Pd-catalyzed couplings. To prioritize bromo reactivity, use bulky ligands (e.g., SPhos) or lower temperatures (0–25°C) to slow iodine’s oxidative addition.
- Sequential Coupling : Perform iodobenzene coupling first, then bromobenzene coupling with a second catalyst system (e.g., Ni-based).
Validation : Monitor reaction progress via TLC or HPLC-MS. Post-reaction, use -NMR to confirm regiochemistry .
Basic: What spectroscopic techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- -NMR : Verify ester methyl group (~3.9 ppm) and aromatic proton splitting patterns (meta-substitution).
- IR Spectroscopy : Confirm ester carbonyl stretch (~1720 cm⁻¹) and C-Br/C-I stretches (500–600 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 340 (M⁺) and fragment ions corresponding to Br/I loss.
- Elemental Analysis : Ensure C, H, Br, and I percentages align with theoretical values .
Advanced: How can crystallographic data resolve contradictions in reported melting points or solubility profiles?
Methodological Answer:
Discrepancies in physical properties (e.g., melting points) often arise from polymorphic forms or impurities. Strategies include:
Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL to determine crystal packing and hydrogen-bonding networks, which influence melting behavior.
Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or decomposition events.
Solubility Studies : Correlate crystallographic data with Hansen solubility parameters to predict solvent compatibility.
Example : A study resolving conflicting solubility data for a bromo-iodo derivative used SCXRD to reveal a metastable polymorph with higher aqueous solubility .
Basic: What purification methods are optimal for this compound, given its halogenated structure?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate halogenated byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to halogen’s hydrophobic effects.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar impurities.
Validation : Post-purification, check purity via -NMR integration and GC-MS .
Advanced: How does steric hindrance from the ester group influence nucleophilic aromatic substitution (NAS) at the 3- and 5-positions?
Methodological Answer:
The methyl ester at the para position creates steric and electronic effects:
- Electronic Effects : The ester’s electron-withdrawing nature activates the ring for NAS but deactivates ortho/para positions.
- Steric Hindrance : Bulky nucleophiles (e.g., amines) preferentially attack the less hindered 5-iodo position.
Experimental Design :
Kinetic studies with varying nucleophiles (e.g., KCN vs. NaN₃) under microwave irradiation.
DFT calculations (e.g., Gaussian) to model transition-state geometries.
Case Study : A macrocycle synthesis leveraged the 5-iodo position for selective NAS, confirmed by -NMR and X-ray data .
Basic: What precautions are necessary for handling this compound in air/moisture-sensitive reactions?
Methodological Answer:
- Storage : Store under argon at –20°C to prevent hydrolysis of the ester group.
- Reaction Conditions : Use Schlenk lines for moisture-sensitive couplings. Pre-dry solvents (e.g., THF over Na/benzophenone).
- Decomposition Monitoring : Periodic FT-IR checks for ester carbonyl loss (~1720 cm⁻¹) and GC-MS for benzoic acid byproducts .
Advanced: How can computational chemistry predict reactivity trends in this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. toluene).
- Retrosynthesis Tools : AI-based platforms (e.g., Synthia) propose routes for novel derivatives, validated against experimental yields .
Basic: What are the primary applications of this compound in materials science?
Methodological Answer:
- Ligand Synthesis : Serves as a precursor for bipyridine or phenanthroline ligands via cross-coupling.
- Polymer Building Blocks : Incorporates into conjugated polymers for OLEDs, with bromo/iodo groups enabling post-polymerization functionalization.
- Metal-Organic Frameworks (MOFs) : Halogen groups facilitate coordination to transition metals (e.g., Cu, Pd) .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) of the ester group aid in mechanistic studies?
Methodological Answer:
- Tracer Studies : Synthesize -labeled methyl ester to track hydrolysis or transesterification pathways via -NMR.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps.
- Applications : Used in studying enzyme-catalyzed ester cleavage (e.g., lipases) or photodegradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
